(+)-N,O-Di-Desmethyl Tramadol

Descripción general

Descripción

(+)-N,O-Di-Desmethyl Tramadol is a derivative of tramadol, an opioid analgesic used for the treatment of moderate to severe pain. Tramadol itself is a centrally acting synthetic opioid analgesic and serotonin-norepinephrine reuptake inhibitor. This compound is one of the metabolites formed during the metabolism of tramadol in the liver. This compound retains some of the pharmacological properties of tramadol, contributing to its analgesic effects.

Aplicaciones Científicas De Investigación

(+)-N,O-Di-Desmethyl Tramadol has several scientific research applications, including:

Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of tramadol and its metabolites.

Pain Management Research: It is investigated for its analgesic properties and potential use in pain management.

Neurochemical Research: It is used to study the effects of opioid and serotonin-norepinephrine reuptake inhibition on neurotransmitter systems.

Toxicology Studies: It is used to assess the toxicity and safety profile of tramadol and its metabolites.

Mecanismo De Acción

Target of Action

The primary targets of (+)-N,O-Di-Desmethyl Tramadol, a metabolite of Tramadol, are the μ-opioid receptors . These receptors play a crucial role in the perception of pain and are the primary targets of many analgesic drugs .

Mode of Action

This compound acts as an agonist of the μ-opioid receptor . This means it binds to these receptors and activates them, which leads to an analgesic (pain-relieving) effect . Additionally, (+)-Tramadol, the parent compound of this compound, inhibits the reuptake of serotonin and norepinephrine, enhancing inhibitory effects on pain transmission in the spinal cord .

Biochemical Pathways

The metabolism of Tramadol to this compound involves the action of the cytochrome P450 enzymes, specifically CYP2D6 . This enzyme catalyzes the O-demethylation of (+)-Tramadol to form (+)-O-desmethyl Tramadol . The wide variability in the pharmacokinetic properties of Tramadol can partly be ascribed to CYP polymorphism .

Pharmacokinetics

Tramadol is rapidly and almost completely absorbed after oral administration . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are mainly excreted via the kidneys . The mean elimination half-life is about 6 hours .

Result of Action

The activation of μ-opioid receptors by this compound results in an analgesic effect, providing relief from moderate to severe pain . This is the primary molecular and cellular effect of the compound’s action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to increased risk of Tramadol intoxication . Additionally, genetic factors such as polymorphisms in the CYP2D6 enzyme can affect the metabolism of Tramadol and thus its efficacy .

Direcciones Futuras

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management. Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-N,O-Di-Desmethyl Tramadol typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including:

N-Demethylation: This involves the removal of a methyl group from the nitrogen atom of tramadol. Common reagents used for this reaction include boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).

O-Demethylation: This involves the removal of a methyl group from the oxygen atom of tramadol. Reagents such as hydrobromic acid (HBr) or pyridine hydrochloride can be used for this purpose.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Reaction Setup: The starting material, tramadol, is dissolved in an appropriate solvent such as dichloromethane or methanol.

Addition of Reagents: The demethylating agents are added to the reaction mixture under controlled temperature and pressure conditions.

Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

(+)-N,O-Di-Desmethyl Tramadol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Comparación Con Compuestos Similares

Similar Compounds

Tramadol: The parent compound, which is a centrally acting synthetic opioid analgesic.

O-Desmethyl Tramadol: Another metabolite of tramadol with similar pharmacological properties.

Tapentadol: An opioid analgesic with a similar mechanism of action but different chemical structure.

Uniqueness

(+)-N,O-Di-Desmethyl Tramadol is unique due to its specific demethylation pattern, which affects its pharmacological properties. Unlike tramadol, it has undergone both N-demethylation and O-demethylation, resulting in distinct interactions with opioid receptors and neurotransmitter systems.

Propiedades

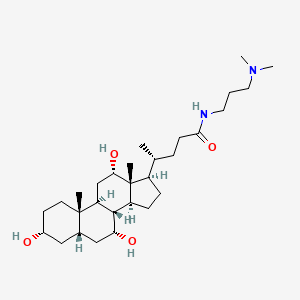

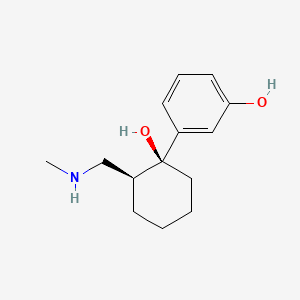

IUPAC Name |

3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654161 | |

| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144830-19-3 | |

| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)

![1-(2-Methylsulfonylsulfanylethyl)-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B561762.png)